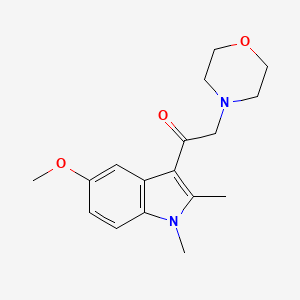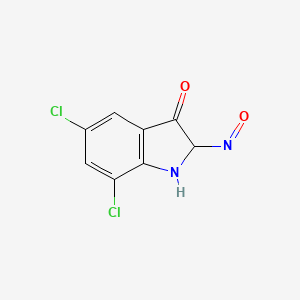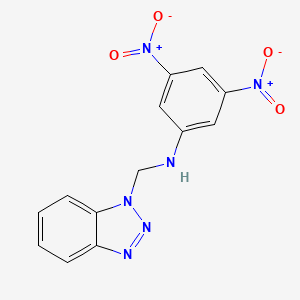![molecular formula C11H17BrN2O B15152426 5-Bromo-2-[3-(dimethylamino)propoxy]aniline](/img/structure/B15152426.png)
5-Bromo-2-[3-(dimethylamino)propoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-[3-(dimethylamino)propoxy]aniline is an organic compound with the molecular formula C11H17BrN2O and a molecular weight of 273.17 g/mol . This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a propoxy group attached to an aniline ring. It is commonly used in proteomics research and has various applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[3-(dimethylamino)propoxy]aniline typically involves the reaction of 5-bromo-2-nitroaniline with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-[3-(dimethylamino)propoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, substituted anilines, and various amino derivatives .
Applications De Recherche Scientifique
5-Bromo-2-[3-(dimethylamino)propoxy]aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-[3-(dimethylamino)propoxy]aniline involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-[3-(dimethylamino)propoxy]phenol: Similar structure but with a phenol group instead of an aniline group.
5-Bromo-2-[3-(dimethylamino)propoxy]benzaldehyde: Contains an aldehyde group instead of an aniline group.
5-Bromo-2-[3-(dimethylamino)propoxy]benzoic acid: Contains a carboxylic acid group instead of an aniline group.
Uniqueness
5-Bromo-2-[3-(dimethylamino)propoxy]aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromine atom and the dimethylamino group allows for versatile chemical modifications and interactions with biological targets .
Propriétés
Formule moléculaire |
C11H17BrN2O |
|---|---|
Poids moléculaire |
273.17 g/mol |
Nom IUPAC |
5-bromo-2-[3-(dimethylamino)propoxy]aniline |
InChI |
InChI=1S/C11H17BrN2O/c1-14(2)6-3-7-15-11-5-4-9(12)8-10(11)13/h4-5,8H,3,6-7,13H2,1-2H3 |
Clé InChI |
WPEYXCHQHVYBBB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCOC1=C(C=C(C=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B15152352.png)
![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B15152355.png)
![2-{[3-(3,4-Dimethylphenoxy)phenyl]carbamoyl}-5-nitrobenzoic acid](/img/structure/B15152363.png)
![4-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B15152377.png)


![N-[3-(4-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]-2-fluorobenzamide](/img/structure/B15152394.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B15152402.png)
![1-(azepan-1-yl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B15152405.png)


![2-Oxo-2-phenylethyl 4-({5-[2-(4-chlorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B15152420.png)
